N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
“N’-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the molecular weight of 295.34 . It is a beige solid at room temperature . The IUPAC name for this compound is tert-butyl (2Z)-2-[1-amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N3O4/c1-14(2,3)21-13(18)17-16-12(15)9-20-11-7-5-10(19-4)6-8-11/h5-9,16H,15H2,1-4H3,(H,17,18) . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a beige solid at room temperature . It has a molecular weight of 295.34 .Scientific Research Applications
Synthesis and Chemical Properties
N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester has been used in various synthetic pathways. For instance, Rossi et al. (2007) described its use in the divergent synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, emphasizing its versatility in organic synthesis (Rossi et al., 2007). Similarly, Shao et al. (2006) utilized it in the one-pot synthesis of 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones, highlighting its efficacy in facilitating mild reaction conditions (Shao et al., 2006).
Applications in Heterocyclic Compound Synthesis
The compound has been instrumental in the synthesis of various heterocyclic compounds. For instance, Vicentini et al. (2000) reported its use in creating isoxazole and pyrazole ortho-dicarboxylic acid esters (Vicentini et al., 2000). Additionally, Kralj et al. (2011) described its application in the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives (Kralj et al., 2011).
Use in Medicinal Chemistry
In medicinal chemistry, the compound has been used for the synthesis of potential therapeutic agents. For example, Bekircan et al. (2008) used it to create 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives with potential anticancer properties (Bekircan et al., 2008).
Development of Fluorescent Sensors
Additionally, it has been used in the development of fluorescent sensors. Formica et al. (2018) reported its use in creating hydroxypyrazole-based ligands that act as a ratiometric fluorescent sensor for Zn(II) (Formica et al., 2018).
Safety And Hazards
The compound has several hazard statements: H302+H312+H332; H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
tert-butyl N-[(Z)-[1-amino-2-(4-methoxyphenoxy)ethylidene]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)17-16-12(15)9-20-11-7-5-10(19-4)6-8-11/h5-8H,9H2,1-4H3,(H2,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHMGDULNTXIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/COC1=CC=C(C=C1)OC)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143293 | |
Record name | 1,1-Dimethylethyl 2-[1-imino-2-(4-methoxyphenoxy)ethyl]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester | |
CAS RN |
1053655-77-8 | |
Record name | 1,1-Dimethylethyl 2-[1-imino-2-(4-methoxyphenoxy)ethyl]hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[1-imino-2-(4-methoxyphenoxy)ethyl]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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